molecular formula C16H15FN6O B2359231 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-15-6

1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2359231
CAS No.: 897624-15-6
M. Wt: 326.335
InChI Key: UMVXFNOIKCXMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a tetrazole ring, making it a unique and versatile molecule for various applications.

Scientific Research Applications

1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been explored for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of benzyl isocyanate with 1-(4-fluorophenyl)-1H-tetrazole-5-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

1-benzyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-13-6-8-14(9-7-13)23-15(20-21-22-23)11-19-16(24)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVXFNOIKCXMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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